molecular formula C15H7F5N2O B2525471 4-(2,4-Difluorophenoxy)-2-(trifluoromethyl)quinazoline CAS No. 337924-97-7

4-(2,4-Difluorophenoxy)-2-(trifluoromethyl)quinazoline

Cat. No.: B2525471
CAS No.: 337924-97-7
M. Wt: 326.226
InChI Key: OKDDCCIOOGRKCW-UHFFFAOYSA-N
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Description

4-(2,4-Difluorophenoxy)-2-(trifluoromethyl)quinazoline is a synthetic organic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-Difluorophenoxy)-2-(trifluoromethyl)quinazoline typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,4-difluorophenol and 2-(trifluoromethyl)aniline.

    Formation of Intermediate: The first step involves the reaction of 2,4-difluorophenol with a suitable reagent, such as phosphorus oxychloride (POCl3), to form an intermediate compound.

    Cyclization: The intermediate is then subjected to cyclization under specific conditions, such as heating in the presence of a base like potassium carbonate (K2CO3), to form the quinazoline ring structure.

    Final Product:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. Key considerations include the selection of high-purity starting materials, precise control of reaction conditions, and efficient purification methods to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

4-(2,4-Difluorophenoxy)-2-(trifluoromethyl)quinazoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the difluorophenoxy or trifluoromethyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include H2O2 and KMnO4, typically used under acidic or basic conditions.

    Reduction: Reducing agents such as LiAlH4 and NaBH4 are used in aprotic solvents like tetrahydrofuran (THF) or diethyl ether.

    Substitution: Nucleophilic substitution reactions often require the presence of a strong nucleophile, such as sodium methoxide (NaOCH3), and are conducted under reflux conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may produce partially or fully reduced quinazoline compounds.

Scientific Research Applications

4-(2,4-Difluorophenoxy)-2-(trifluoromethyl)quinazoline has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reference compound in analytical studies.

    Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.

    Industry: The compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(2,4-Difluorophenoxy)-2-(trifluoromethyl)quinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s difluorophenoxy and trifluoromethyl groups contribute to its binding affinity and selectivity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing catalytic activity. The exact pathways involved depend on the specific biological context and target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2,4-Dichlorophenoxy)-2-(trifluoromethyl)quinazoline
  • 4-(2,4-Difluorophenoxy)-2-(methyl)quinazoline
  • 4-(2,4-Difluorophenoxy)-2-(trifluoromethyl)pyrimidine

Uniqueness

4-(2,4-Difluorophenoxy)-2-(trifluoromethyl)quinazoline is unique due to the presence of both difluorophenoxy and trifluoromethyl groups, which impart distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and selectivity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-(2,4-difluorophenoxy)-2-(trifluoromethyl)quinazoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H7F5N2O/c16-8-5-6-12(10(17)7-8)23-13-9-3-1-2-4-11(9)21-14(22-13)15(18,19)20/h1-7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKDDCCIOOGRKCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC(=N2)C(F)(F)F)OC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H7F5N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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